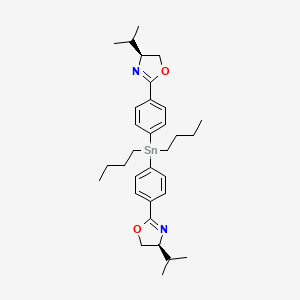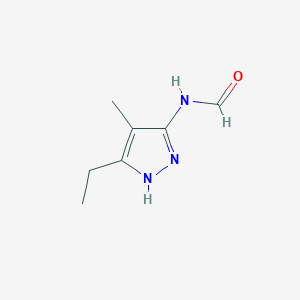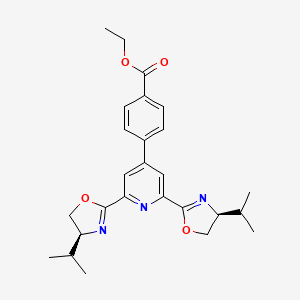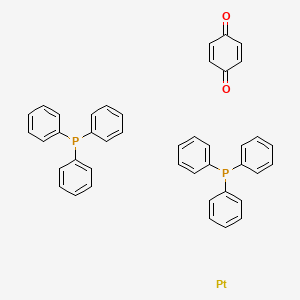![molecular formula C7H8N2O2 B12868991 3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-pyridone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyridines.
Applications De Recherche Scientifique
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Known for its neuroprotective and anti-inflammatory properties.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.
[1,2,4]triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer therapy.
Uniqueness
3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one is unique due to its specific isoxazole ring structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-methyl-6,7-dihydro-5H-[1,2]oxazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-6-5(9-11-4)2-3-8-7(6)10/h2-3H2,1H3,(H,8,10) |
Clé InChI |
BIIWBBCQYHXIRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NO1)CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)

![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)



![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)



